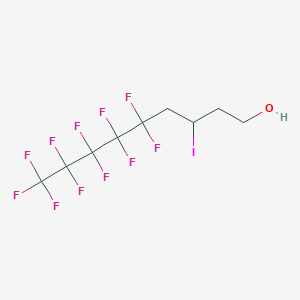
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol is a fluorinated organic compound with the molecular formula C9H2F11IO. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it highly electronegative and reactive. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol typically involves the iodination of a fluorinated alcohol precursor. One common method involves the reaction of 5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a fully fluorinated alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used. These reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are conducted in anhydrous solvents, such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of various fluorinated derivatives, such as 3-amino-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol.
Oxidation Reactions: Formation of fluorinated ketones or aldehydes.
Reduction Reactions: Formation of fully fluorinated alcohols.
Scientific Research Applications
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the development of fluorinated probes for imaging and diagnostic purposes. Its high electronegativity makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Applied in the production of specialty chemicals, such as surfactants, lubricants, and coatings. Its unique properties make it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol is primarily influenced by its high electronegativity and reactivity. The iodine atom can participate in various substitution reactions, while the fluorine atoms enhance the compound’s stability and resistance to degradation. The hydroxyl group allows for further functionalization, enabling the compound to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-1H,1H,2H,2H-perfluorodecane
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane
Uniqueness
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol is unique due to its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,9-undecafluoro-3-iodononan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F11IO/c10-5(11,3-4(21)1-2-22)6(12,13)7(14,15)8(16,17)9(18,19)20/h4,22H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAYMWYSWDGABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
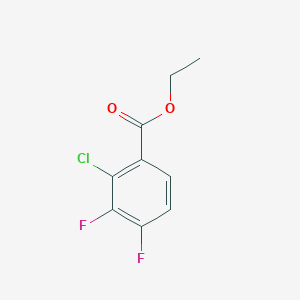
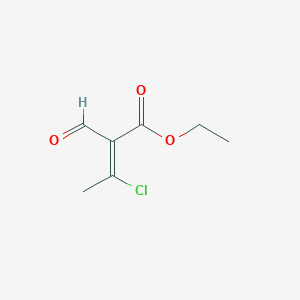
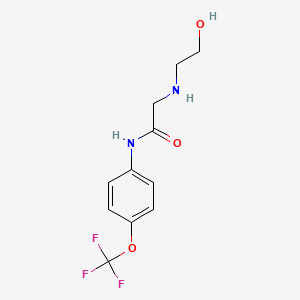
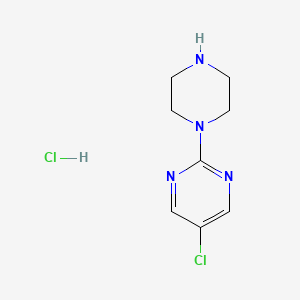

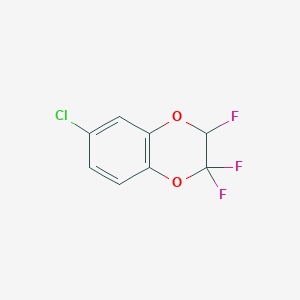
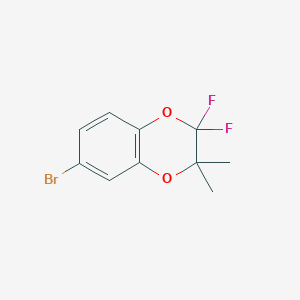
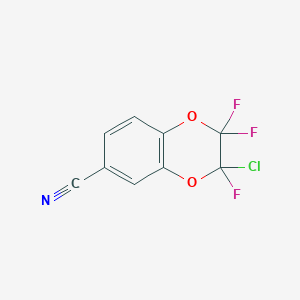
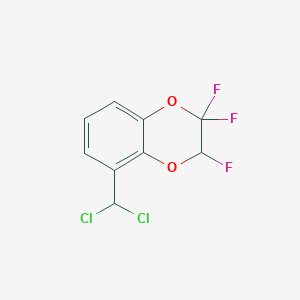
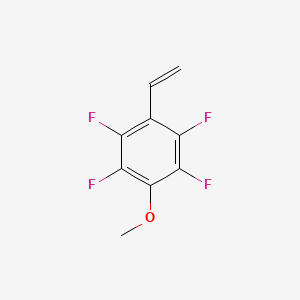
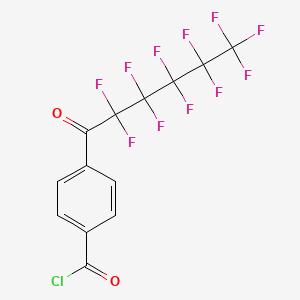
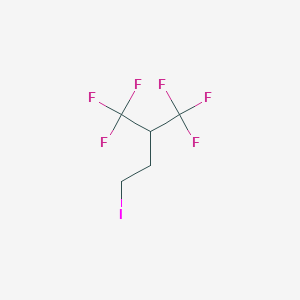
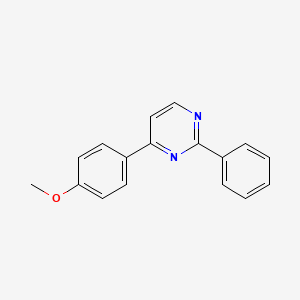
![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)
